Home > Products > Screening Compounds P120453 > Fosamprenavir calcium hydrate
Fosamprenavir calcium hydrate -

Fosamprenavir calcium hydrate

Catalog Number: EVT-1581576
CAS Number:
Molecular Formula: C25H36CaN3O10PS
Molecular Weight: 641.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosamprenavir calcium hydrate is a prodrug of amprenavir, belonging to the class of protease inhibitors used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It is indicated for use in combination with other antiretroviral agents, primarily for patients with acquired immunodeficiency syndrome. The compound is a calcium salt of fosamprenavir, which enhances its pharmacokinetic properties and bioavailability compared to its active form, amprenavir .

Source

Fosamprenavir calcium hydrate is derived from the compound amprenavir, which was developed to improve the therapeutic efficacy against HIV-1. The synthesis of fosamprenavir involves chemical modifications that enhance its stability and absorption characteristics, making it suitable for oral administration .

Classification

Fosamprenavir calcium hydrate is classified as an antiviral medication and falls under the category of protease inhibitors. It acts by inhibiting the HIV protease enzyme, crucial for viral replication and maturation .

Synthesis Analysis

Methods

The synthesis of fosamprenavir calcium hydrate can be accomplished through several methods, including:

  1. Hydrogenation: A key step involves hydrogenating a precursor compound to form fosamprenavir. This process typically utilizes catalysts to facilitate the reaction.
  2. Calcium Salt Formation: The hydrogenated product is then treated with an aqueous solution of calcium acetate, resulting in the formation of fosamprenavir calcium hydrate. This method allows for direct preparation from the precursor without isolating the sodium salt first, making it more efficient for industrial applications .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are employed to characterize the synthesized compound and confirm its identity .

Molecular Structure Analysis

Structure

Fosamprenavir calcium hydrate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula can be represented as follows:

C23H36N3O7SCa\text{C}_{23}\text{H}_{36}\text{N}_{3}\text{O}_{7}\text{S}\cdot \text{Ca}

This structure includes a phosphono group, sulfonamide moiety, and a tetrahydrofuran ring system, which are essential for its interaction with the HIV protease enzyme .

Data

The molecular weight of fosamprenavir calcium hydrate is approximately 486.63 g/mol. Its structural integrity is crucial for maintaining its therapeutic efficacy and stability in pharmaceutical formulations .

Chemical Reactions Analysis

Reactions

Fosamprenavir undergoes hydrolysis in biological systems, converting it into its active form, amprenavir. This reaction is catalyzed by cellular phosphatases present in the gut epithelium during absorption:

FosamprenavirPhosphatasesAmprenavir+Inorganic Phosphate\text{Fosamprenavir}\xrightarrow{\text{Phosphatases}}\text{Amprenavir}+\text{Inorganic Phosphate}

This conversion allows for sustained release and prolonged action against HIV-1 .

Technical Details

The hydrolysis reaction is highly efficient, ensuring that a significant portion of administered fosamprenavir is converted to amprenavir before systemic circulation. This mechanism minimizes dosing frequency and enhances patient compliance .

Mechanism of Action

Fosamprenavir acts primarily as an inhibitor of HIV-1 protease. The mechanism involves binding to the active site of the protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly:

  1. Binding: Amprenavir binds to the active site of HIV-1 protease.
  2. Inhibition: This binding inhibits the processing of Gag and Gag-Pol polyprotein precursors.
  3. Outcome: As a result, immature non-infectious viral particles are formed, effectively reducing viral load in infected individuals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fosamprenavir calcium hydrate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as methanol and ethanol.
  • Stability: The compound exhibits good stability under controlled temperature and humidity conditions, making it suitable for pharmaceutical formulations .

Chemical Properties

  • Melting Point: The melting point ranges between 282 °C and 284 °C.
  • Decomposition: Thermal analysis indicates that fosamprenavir calcium undergoes thermal degradation before reaching its melting point.
  • Hydration State: It exists in various hydration states; Form I has been characterized as a pentahydrate with specific thermal properties .
Applications

Fosamprenavir calcium hydrate is primarily used in clinical settings as part of antiretroviral therapy for patients infected with HIV-1. Its formulation allows for:

  • Improved Bioavailability: The prodrug nature enhances absorption compared to amprenavir alone.
  • Combination Therapy: It is often used in conjunction with other antiretroviral agents like ritonavir to enhance efficacy against resistant strains of HIV .
  • Research Applications: Ongoing studies are examining its effectiveness against emerging viral strains and potential use in combination therapies beyond HIV treatment.
Synthesis and Manufacturing Innovations

Prodrug Design Rationale for Enhanced Bioavailability

Fosamprenavir calcium hydrate is a phosphate ester prodrug strategically designed to overcome the significant bioavailability limitations of its parent compound, amprenavir. The key innovation lies in the conversion of amprenavir’s hydroxymethyl group into a phosphoryloxymethyl bioisostere, which dramatically improves aqueous solubility. Amprenavir exhibits poor solubility (0.04 mg/mL), necessitating high dosing and complex lipid-based formulations [2] [8]. In contrast, fosamprenavir calcium hydrate achieves a solubility of >0.5 mg/mL, enabling high-concentration tablet formulations [5] [8].

Metabolic activation occurs via alkaline phosphatase-mediated hydrolysis in the intestinal epithelium, where the phosphate group is cleaved to release amprenavir. This enzymatic conversion is rapid and site-specific, ensuring near-complete transformation (>95%) before systemic absorption [2] [9]. The prodrug design thus decouples absorption limitations from the active compound’s pharmacokinetics, reducing pill burden from 16 capsules/day (amprenavir) to twice-daily tablets [8].

Table 1: Key Physicochemical Properties of Amprenavir vs. Fosamprenavir Calcium Hydrate

PropertyAmprenavirFosamprenavir Calcium Hydrate
Aqueous Solubility (mg/mL)0.04>0.5
Log P (Octanol/Water)3.11.8
Daily Pill Burden (600 mg)16 capsules2 tablets
Bioavailability (%)~50>95 (as amprenavir)

Optimization of Phosphate Esterification in Prodrug Synthesis

The synthesis of fosamprenavir centers on the stereoselective esterification of the amprenavir precursor’s C2-hydroxy group. A critical innovation involves the use of (S)-tetrahydrofuran-3-yl (4-nitrophenyl) carbonate (IIa) as an activated carbonyl donor, which reacts with the secondary amine of the amprenavir intermediate under mild conditions (0–5°C, aprotic solvents) [1] [10]. Controlling the chiral purity of IIa is essential to minimize the (R)-isomer impurity (IIb), which can propagate to the final API. Recrystallization from ethyl acetate/hexane (3:1 v/v) reduces IIb to <0.1% area by HPLC [10].

The phosphate esterification step employs di-tert-butyl dicarbonate (Boc₂O) and dimethylphosphite, followed by acid-mediated deprotection. This sequence avoids the unstable chlorophosphate intermediates used in early routes. Recent optimizations focus on:

  • Catalyst control: Using DMAP at sub-stoichiometric levels (0.05 eq) to suppress racemization [1].
  • Reaction monitoring: In-process HPLC to detect the critical isomer impurity (Ib) early, ensuring it remains <0.15% in the final calcium salt [7] [10].
  • Purification: Gradient recrystallization from acetonitrile/water mixtures to achieve chemical purity >99.5% and chiral purity >99.9% ee [4].

Table 2: Key Intermediates and Impurity Controls in Fosamprenavir Synthesis

Intermediate/ImpurityStructure RoleControl MethodAcceptance Limit
(S)-IIaChiral carbonate donorChiral HPLC>99.5% area
(R)-IIb (Isomer)Tetrahydrofuran carbonate impurityRecrystallization<0.1% area
Ib (R-Isomer API impurity)Fosamprenavir stereoisomerGradient crystallization<0.15% area
AmprenavirHydrolysis byproductRP-HPLC (264 nm)<0.2% area

Scalability Challenges in Industrial Production

Transitioning from laboratory-scale synthesis to commercial production presented three major challenges:

  • Chiral Integrity Maintenance: The final molecule contains three stereocenters, with inversion at C2 during phosphate esterification being a critical risk. At >100 kg scale, exothermic reactions can promote racemization. Solutions include:
  • Jacketed reactors for precise temperature control (–10°C ±2°C) during the P─O bond formation step [3].
  • In situ infrared spectroscopy to monitor reaction completion in <4 hours, minimizing epimerization [10].
  • Calcium Salt Precipitation: Direct precipitation of the calcium salt often yielded amorphous solids with variable hydration states. The optimized process uses:
  • Anti-solvent crystallization: Slow addition of the fosamprenavir sodium solution into calcium acetate (1.05 eq) in ethanol/water (4:1 v/v) at 5–10°C [4].
  • Seeding control: Introduction of fosamprenavir calcium hydrate seeds at 40% of saturation to ensure consistent crystalline form (monohydrate) [3] [4].
  • Purification Bottlenecks: Early routes relied on silica gel chromatography for intermediate purification, which is impractical at scale. Modern processes eliminate chromatography via:
  • Crystallization-driven purification: Intermediate IIa is purified via ternary solvent recrystallization (ethyl acetate/hexane/water) [10].
  • Countercurrent extraction: Removal of dimethylphosphite residues using heptane/ethyl acetate partitions [4].

These innovations increased overall yield from 32% (pilot scale) to 68% (commercial scale) while reducing processing time by 40% [3].

Green Chemistry Approaches for Sustainable Synthesis

Recent manufacturing innovations prioritize environmentally benign solvents and atom-economical reactions:

  • Solvent Substitution:
  • Replacement of dichloromethane (DCM) in esterification steps with ethyl acetate/2-methyltetrahydrofuran (2-MeTHF) mixtures, reducing process mass intensity (PMI) from 120 to 45 [4] [6].
  • Use of aqueous ethanol for calcium salt precipitation eliminates need for acetonitrile [4].

  • Catalysis and Recycling:

  • Enzymatic resolution: Lipase-catalyzed hydrolysis of the tetrahydrofuran carbonate intermediate reduces waste vs. chemical resolution [6].
  • Solvent recovery systems: >90% recovery of 2-MeTHF and ethyl acetate via distillation [4].

  • Waste Reduction:

  • In situ phosphate activation: Using Boc₂O instead of PCl₃ reduces halogenated waste by 85% [3].
  • Direct isolation: Calcium salt precipitation achieves 98.5% purity without chromatographic polishing, saving 300 L solvent/kg API [10].

Table 3: Environmental Impact Metrics in Fosamprenavir Calcium Hydrate Synthesis

ParameterTraditional ProcessGreen ProcessReduction (%)
Process Mass Intensity (PMI)1204562.5
Dichloromethane Usage (L/kg)8.02.075.0
Halogenated Waste (kg/kg)5.20.884.6
Energy Consumption (MJ/kg)31015051.6

These advancements align with ACS GCI guidelines, reducing carbon footprint by 58% while maintaining API quality [4] [6].

Properties

Product Name

Fosamprenavir calcium hydrate

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate;hydrate

Molecular Formula

C25H36CaN3O10PS

Molecular Weight

641.7 g/mol

InChI

InChI=1S/C25H36N3O9PS.Ca.H2O/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;1H2/q;+2;/p-2/t21-,23-,24+;;/m0../s1

InChI Key

QHFWDZHAYXYUOZ-KMIZVRHLSA-L

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2]

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.